molecular formula C10H18O B13606947 (1-(Cyclopentylmethyl)cyclopropyl)methanol

(1-(Cyclopentylmethyl)cyclopropyl)methanol

Cat. No.: B13606947
M. Wt: 154.25 g/mol
InChI Key: CSFOIMIRZHKOBV-UHFFFAOYSA-N
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Description

(1-(Cyclopentylmethyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H18O It is characterized by a cyclopropyl group attached to a methanol moiety, with a cyclopentylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopentylmethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with cyclopentylmethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopentylmethyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of cyclopentylmethyl cyclopropyl ketone or aldehyde.

    Reduction: Formation of cyclopentylmethyl cyclopropane.

    Substitution: Formation of cyclopentylmethyl cyclopropyl halides.

Scientific Research Applications

(1-(Cyclopentylmethyl)cyclopropyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Cyclopentylmethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl and cyclopentylmethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethanol
  • Cyclopentylmethanol
  • (1-(Cyclopropylmethyl)cyclopropyl)methanol

Uniqueness

(1-(Cyclopentylmethyl)cyclopropyl)methanol is unique due to the presence of both cyclopropyl and cyclopentylmethyl groups, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[1-(cyclopentylmethyl)cyclopropyl]methanol

InChI

InChI=1S/C10H18O/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9,11H,1-8H2

InChI Key

CSFOIMIRZHKOBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)CO

Origin of Product

United States

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